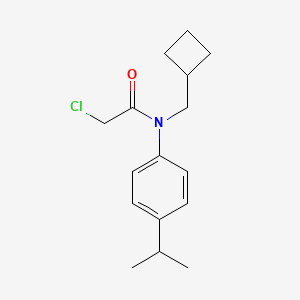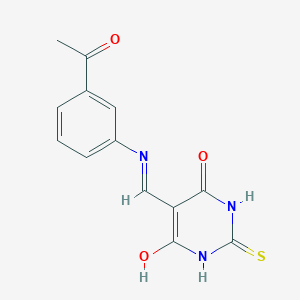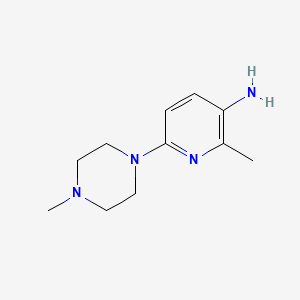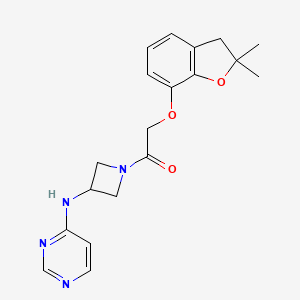![molecular formula C16H19N3OSi B2701025 [Benzotriazol-1-yl(phenoxy)methyl]-trimethylsilane CAS No. 155510-96-6](/img/structure/B2701025.png)
[Benzotriazol-1-yl(phenoxy)methyl]-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzotriazol-1-yl(phenoxy)methyl]-trimethylsilane , often abbreviated as BTMS , is a heterocyclic compound with the chemical formula C₆H₅N₃ . Its structure features a five-membered ring containing three consecutive nitrogen atoms. This bicyclic compound can be visualized as fused rings of the aromatic compounds benzene and triazole. BTMS exists as a white-to-light tan solid and finds various applications, including its use as a corrosion inhibitor for copper .
Molecular Structure Analysis
Benzotriazole features two fused rings, and its five-membered ring can exist as tautomers A and B. Various structural analyses using UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant. The compound’s molecular structure plays a crucial role in its reactivity and properties .
Chemical Reactions Analysis
- Acid-Base Properties : BTMS acts as both a weak acid (pKa = 8.2) and a very weak Brønsted base (pKa < 0). It can also bind to other species, utilizing its lone pair electrons. This property allows BTMS to form stable coordination compounds on copper surfaces, making it an effective corrosion inhibitor .
- Reaction with Aromatic Aldehydes : BTMS reacts with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals. These acetals are susceptible to deprotonation, providing access to acylsilanes and acylboranes .
properties
IUPAC Name |
[benzotriazol-1-yl(phenoxy)methyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OSi/c1-21(2,3)16(20-13-9-5-4-6-10-13)19-15-12-8-7-11-14(15)17-18-19/h4-12,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROSOUKXERTOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(N1C2=CC=CC=C2N=N1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Phenoxy(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2700945.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2700946.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2700949.png)


![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2700954.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2700956.png)
![3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B2700960.png)



